molecular formula C18H19N3OS B5538741 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B5538741
M. Wt: 325.4 g/mol
InChI Key: RMMYNKLADUUIPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives often involves multicomponent reactions that allow for the introduction of various functional groups, leading to a wide range of chemical entities. For example, Abdel-rahman et al. (2003) describe the preparation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides and their reactions with different reagents to produce new pyridothienopyrimidines and related compounds. Such syntheses typically involve the reaction of functionalized pyridines with chloroacetonitrile or chloroacetamide, followed by further derivatization to explore diverse chemical space (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of a range of novel pyrido and thieno derivatives, showcasing its role in the development of new molecules with potential pharmacological activities. For instance, Bakhite et al. (2005) described the preparation of tetrahydropyridothienopyrimidine derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, highlighting its significance in generating new polyheterocyclic systems with potential bioactivity (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

The antimicrobial properties of derivatives synthesized from 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide have been investigated, with some compounds showing promising in vitro activity against various microbial strains. Bakhite, Abdel-rahman, and Al-Taifi (2004) explored the synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, indicating the therapeutic potential of these compounds (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Development of Dimeric Pyrrolo Derivatives

An interesting application of 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is in the oxidation reactions leading to the formation of dimeric pyrrolo derivatives. Stroganova et al. (2019) demonstrated an unusual and stereoselective one-pot approach to dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines using this compound, revealing its utility in creating complex molecular structures with potential application in various fields (Stroganova, Vasilin, Dotsenko, Aksenov, & Krapivin, 2019).

Synthesis of Polymeric Materials

Moreover, the compound has found applications in the synthesis of polymeric materials. Yang and Lin (1995) used a derivative of 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide for the preparation of aromatic polyamides and polyimides, illustrating its importance in the development of high-performance polymers with excellent thermal stability and solubility properties (Yang & Lin, 1995).

Safety and Hazards

The safety and hazards associated with “3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” are not explicitly mentioned in the available data. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information .

Future Directions

The future directions for research on “3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” could involve further exploration of its biological activity, particularly its potential as a Forkhead Box M1 inhibitor . Additionally, the synthesis and characterization of related compounds could provide valuable insights into the structure-activity relationships of this class of compounds.

properties

IUPAC Name

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-10-11(2)14-15(19)16(23-17(14)20-12(10)3)18(22)21(4)13-8-6-5-7-9-13/h5-9H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMYNKLADUUIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

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